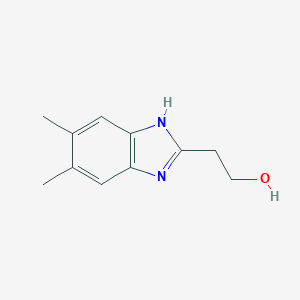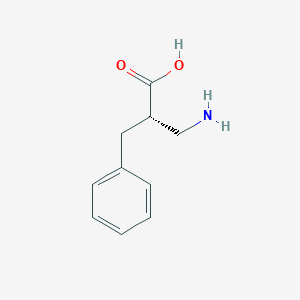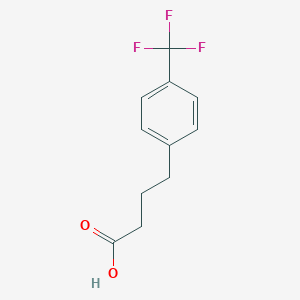
2,4,7-trimethyl-1H-indene
Vue d'ensemble
Description
2,4,7-Trimethyl-1H-indene is a chemical compound with the molecular formula C12H14 . It falls under the category of heterocyclic organic compounds .
Physical And Chemical Properties Analysis
2,4,7-Trimethyl-1H-indene has a boiling point of 245℃ and a density of 0.974 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Chemical Synthesis and Bonding
The phenolic reagents derived from 2,4,7-trimethyl-1H-indene have been utilized in chemical synthesis. Specifically, these compounds, including 2,4,7-trimethyl derivatives, are used to study bonding and stereochemistry. The research has revealed insights into the solid-state structures, solution dynamics, and rotation about indenyl–phenoxy bonds. These studies are foundational in understanding the stereochemistry and bonding of more complex structures, with applications ranging from material sciences to pharmacology (Turner et al., 2003).
Organic Chemistry and Catalysis
Indenes, including those derived from 2,4,7-trimethyl-1H-indene, are central structures in organic chemistry. They have been synthesized through various methods, such as Lewis acid-promoted reactions, with applications in the synthesis of complex organic molecules. These reactions are crucial in the development of new materials and drugs, showcasing the importance of 2,4,7-trimethyl-1H-indene in synthetic chemistry (Yamazaki et al., 2010).
Material Sciences and Photovoltaics
The compound has been identified as a key component in the development of advanced materials, such as in the fabrication of polymer solar cells. Specifically, derivatives of 2,4,7-trimethyl-1H-indene have been used as electron-cascade acceptor materials, improving the efficiency and performance of solar cells. This highlights its potential in renewable energy technologies and the growing field of organic electronics (Cheng et al., 2014).
Catalysis and Synthesis of Complex Molecules
1,2,3-trisubstituted indenes, synthesized from derivatives of 2,4,7-trimethyl-1H-indene, have been used in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the field of catalysis and synthetic chemistry, enabling the creation of complex molecules with potential applications in drug development and material sciences (Tsukamoto et al., 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2,4,7-trimethyl-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-8-6-11-9(2)4-5-10(3)12(11)7-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQWJMKRXAQCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453752 | |
| Record name | 2,4,7-trimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-trimethyl-1H-indene | |
CAS RN |
144284-76-4 | |
| Record name | 2,4,7-trimethyl-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)



![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)
![4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B178854.png)
